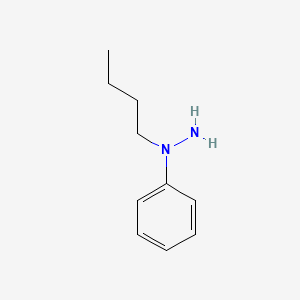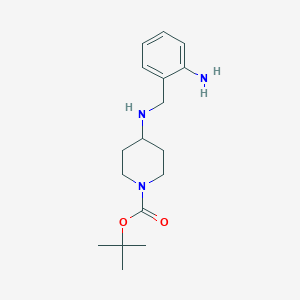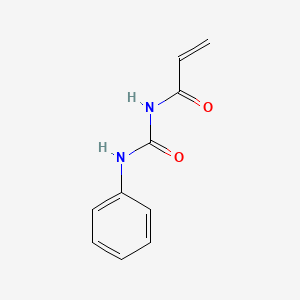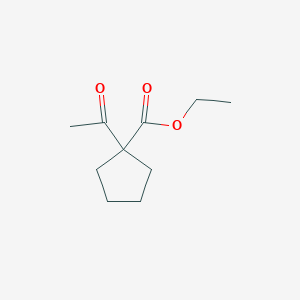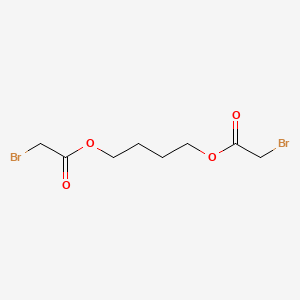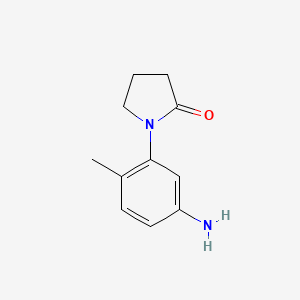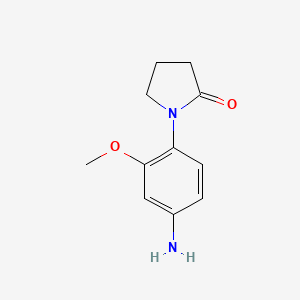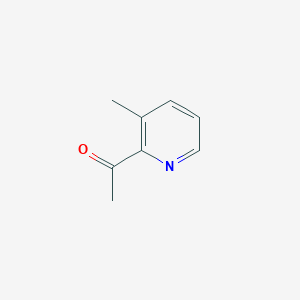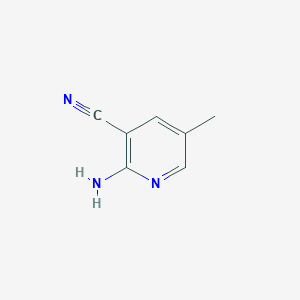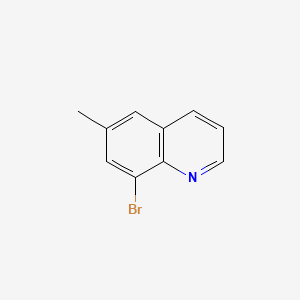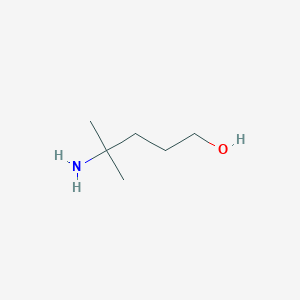
4-Amino-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-4-methylpentan-1-ol involves various strategies, including the use of Schiff base ligands and metal complexes, as well as the manipulation of aminosugar lactones and aliphatic α,ω-diamines. In one study, metal(II) complexes of a tetradentate Schiff base ligand were synthesized and characterized, indicating the formation of mononuclear complexes through coordination via oxygen and nitrogen atoms . Another approach involved the synthesis of racemic aminosugar lactones, where intermediates were prepared through a series of reactions including chloride formation, acyl azide formation, and intramolecular nitrene addition, followed by ring opening and reductive acetylation to yield the title compounds . Additionally, a convenient synthesis route for tridentate-N2O ligands was described, leading to the formation of a trinuclear copper(II) complex with 8-amino-5-aza-4-methyl-3-octene-2-one .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-4-methylpentan-1-ol has been elucidated using various analytical techniques. X-ray diffraction (XRD) was employed to propose the geometry of metal complexes, suggesting tetrahedral geometry for Co(II) complexes and square-planar geometry for Ni(II) and Cu(II) complexes . Single-crystal X-ray structure analysis revealed the trinuclear cation of a copper(II) complex, consisting of three subunits bridged by a hydroxy group and carbonyl oxygen atoms . Density functional theory (DFT) calculations were also used to characterize the potential energy surface of various tautomers of a synthesized molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include condensation, intramolecular nitrene addition, aziridine ring opening, and reductive acetylation . The synthesis of aminomethyloxy derivatives involved condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines . Additionally, the reaction of amines with 1-bromopentanes in a water medium was carried out to synthesize pentane amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various techniques. Elemental analysis, molar conductance, electronic and IR spectral studies were used to characterize metal complexes . The magnetic properties of a trinuclear copper(II) complex were investigated, indicating weak antiferromagnetic exchange within the trinuclear core . The synthesized compounds were also tested for their antimicrobial properties, showing effectiveness against bacteria and fungi, and were evaluated as potential antimicrobial additives to lubricating oils and antiseptics . Furthermore, the synthesized pentane amino derivatives exhibited high anticorrosive properties and were effective bactericides for sulfate-reducing bacteria .
Applications De Recherche Scientifique
Application 1: Gas Purification
- Methods of Application: The study used a statistical method, a comparative method, and analysis to assess the effectiveness of existing methods of amine gas purification from acidic components .
- Results: The study identified the main factors affecting the effectiveness of the existing gas purification technology. Among the proposed solutions, the importance of careful selection of the optimal composition of the alkanolamine mixture was identified .
Application 2: Chiral Separation
- Summary of Application: 4-Amino-4-methylpentan-1-ol can be used in the enantiomer separation of chiral aliphatic amines .
- Methods of Application: A method using a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), was developed for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography .
- Results: The method was found to be convenient and validated for the enantiomer separation of chiral aliphatic amines .
Propriétés
IUPAC Name |
4-amino-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCFHKBOPVGLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518370 |
Source


|
| Record name | 4-Amino-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-methylpentan-1-ol | |
CAS RN |
85054-53-1 |
Source


|
| Record name | 4-Amino-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


